

Quantum Mechanical Insights into the Electronic Structure of 1-Phenoxyethanol: A Technical Guide

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Compound of Interest

Compound Name: *1-Phenoxyethanol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the electronic structure of **1-Phenoxyethanol** ($C_8H_{10}O_2$), a widely used preservative and antimicrobial agent in pharmaceutical and cosmetic formulations.^{[1][2][3][4][5]} Understanding the electronic properties of this molecule at a quantum level is crucial for predicting its reactivity, stability, and potential interactions with biological systems, thereby aiding in drug development and safety assessments.

Introduction to the Electronic Structure of 1-Phenoxyethanol

1-Phenoxyethanol is an organic molecule characterized by a phenyl ring and a hydroxyethyl group linked by an ether bond.^{[1][2][5]} Its electronic structure, governed by the arrangement and energies of its molecular orbitals, dictates its chemical behavior. Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful computational lens to probe these properties with high accuracy.^{[6][7]} This guide outlines the theoretical foundation, computational methodology, and expected outcomes of such an investigation.

Computational Methodology

A robust computational protocol is essential for obtaining reliable theoretical data. The following methodology represents a standard approach for the quantum mechanical characterization of a molecule like **1-Phenoxyethanol**.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

- Software: Gaussian 16 or similar quantum chemistry package.
- Method: Density Functional Theory (DFT) with the B3LYP functional. This functional is widely used for its balance of accuracy and computational cost in describing organic molecules.
- Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.
- Environment: The calculations can be performed in the gas phase to represent an isolated molecule or using a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate the effects of a solvent like water.

Electronic Properties Calculation

Once the optimized geometry is obtained, a "single-point" calculation is performed using the same level of theory and basis set to compute the electronic properties of the molecule. This includes the energies of the molecular orbitals, the distribution of electron density, and the molecular electrostatic potential.

Predicted Electronic Structure Data

The following tables summarize the kind of quantitative data that would be generated from the quantum mechanical calculations described above. Note: The values presented here are illustrative and represent typical expected outcomes for a molecule of this nature.

Table 1: Optimized Geometrical Parameters (Illustrative)

Parameter	Bond/Angle	Calculated Value
Bond Lengths (Å)		
C-O (ether)		1.37
O-C (ethyl)		1.43
C-C (ethyl)		1.52
C-O (alcohol)		1.42
C-H (aromatic, avg.)		1.08
C-H (aliphatic, avg.)		1.09
**Bond Angles (°) **		
C-O-C (ether)		118.5
O-C-C (ethyl)		108.2
C-C-O (alcohol)		110.1
Dihedral Angles (°)		
C-O-C-C		178.5
O-C-C-O		65.2

Table 2: Key Electronic Properties (Illustrative)

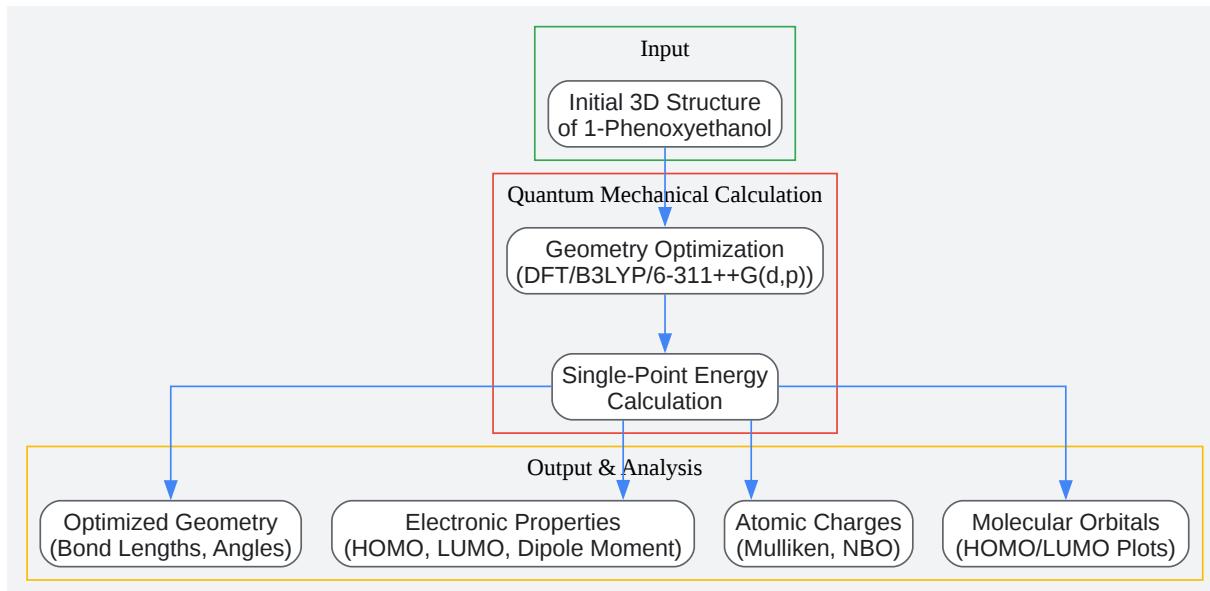
Property	Value	Unit
Total Energy	-499.12345	Hartrees
Dipole Moment	2.15	Debye
HOMO Energy	-6.85	eV
LUMO Energy	-0.21	eV
HOMO-LUMO Gap	6.64	eV

Table 3: Mulliken Atomic Charges (Illustrative)

Atom	Charge (e)
O (ether)	-0.58
O (hydroxyl)	-0.65
H (hydroxyl)	+0.42
C (aromatic, attached to O)	+0.25
C (aliphatic, attached to ether O)	+0.15
C (aliphatic, attached to hydroxyl O)	+0.05

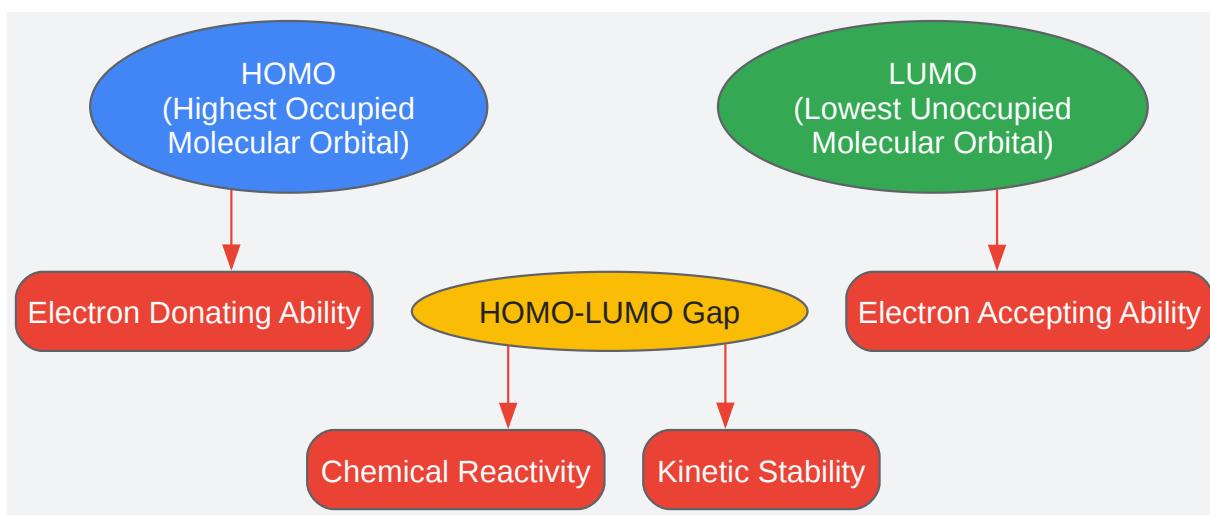
Visualization of Computational Workflow and Molecular Properties

Visual representations are crucial for understanding the relationships between different aspects of the computational study.



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Caption: Computational workflow for the quantum mechanical analysis of **1-Phenoxyethanol**.



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